molecular formula C4H6ClF4N B155371 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride CAS No. 1810-13-5

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride

Cat. No. B155371
CAS RN: 1810-13-5
M. Wt: 179.54 g/mol
InChI Key: KPTMFLKIYHWQPB-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is a compound that has been shown to have insulin-like properties . It inhibits the production of glucose in the liver by preventing the conversion of glycogen into glucose in the liver cells . It also has potent anti-diabetic effects through its ability to inhibit polycystic ovary syndrome and hyperglycemia .


Molecular Structure Analysis

The molecular structure of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is C4H5F4N.HCl . It is a part of a series of 3,4-difluoropyrrole-, 3,3,4,4-tetrafluoropyrrolidine-based tolan liquid crystal molecules .


Physical And Chemical Properties Analysis

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is a solid . Its molecular weight is 179.54 g/mol . The compound is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Synthesis of Novel Compounds: 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is used in the synthesis of novel compounds. A patent describes a method to synthesize 3,3,4,4-tetrafluoropyrrole from butanedione, aiming to solve issues related to toxic yield of fluorine and to achieve a clean reaction with simple operation and efficient synthesis .

Dipeptidyl Peptidase IV Inhibitors: This compound has been applied in the synthesis of dipeptidyl peptidase IV inhibitors, which are significant in treating metabolic disorders. These inhibitors can help reduce adiposity effectively and are considered important due to the limited pharmacological agents available for this purpose .

Treatment of Hyperlipidemia: The treatment of hyperlipidemia, especially in diabetic subjects, is another area where 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride finds its application. It is used in coupling with amino acid compounds to prepare compounds that may be beneficial for this medical condition .

Mechanism of Action

Target of Action

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is an organic compound that is often used in organic synthesis reactions . The primary targets of this compound are the reactants in these synthesis reactions.

Mode of Action

This compound acts as a catalyst or a degradation substance for organic bases in organic synthesis reactions . It interacts with its targets by accelerating the rate of the reaction without being consumed in the process.

Biochemical Pathways

The exact biochemical pathways affected by 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride depend on the specific organic synthesis reactions it is used in. It can catalyze various reactions such as esterification, ester alcoholysis, etherification, and ester amination .

Result of Action

The result of the action of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride is the successful synthesis of the desired organic compounds. It helps in achieving high catalytic activity and selectivity in the reactions it is involved in .

Action Environment

The action of 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride can be influenced by various environmental factors. For instance, it should be stored under inert gas and it should avoid moisture as it is hygroscopic . These factors can affect the compound’s action, efficacy, and stability.

properties

IUPAC Name

3,3,4,4-tetrafluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F4N.ClH/c5-3(6)1-9-2-4(3,7)8;/h9H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTMFLKIYHWQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)(F)F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880173
Record name 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1810-13-5
Record name 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4-tetrafluoropyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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